N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine is a synthetic compound that belongs to the class of amino acids modified with a protective group, specifically the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This compound is primarily utilized in peptide synthesis and as a building block in various chemical reactions. It is recognized for its high purity and stability, making it suitable for laboratory applications.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine falls under the category of protected amino acids. The Fmoc group serves as a temporary protective group for the amino function during peptide synthesis, allowing selective reactions without interference from the amine.
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize side reactions. Typical solvents used include dichloromethane and dimethylformamide.
The molecular structure of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine can be represented by its molecular formula and a molecular weight of approximately 299.39 g/mol. The structure features:
The compound's structural formula can be depicted using SMILES notation: CC(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
, indicating the arrangement of atoms within the molecule .
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the carboxylic acid and amine, which are pivotal in peptide chemistry.
The mechanism of action for N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine primarily involves its role as a building block in peptide synthesis:
This mechanism is essential for constructing peptides with specific sequences and functionalities, making it valuable in drug development and biochemical research.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine typically appears as a white to off-white crystalline solid. Key physical properties include:
Chemical properties include:
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine has several scientific applications:
This compound exemplifies the utility of protected amino acids in modern synthetic chemistry, facilitating advancements in both research and pharmaceutical development.
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: